
methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate
説明
Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate, or M4HPMPC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学的研究の応用
Food Industry Applications
The compound’s potential in the food industry is significant due to its structural similarity to cellulose derivatives, which are extensively used in food applications. Cellulose-based hydrogels, for instance, have been utilized in food packaging, functional foods, food safety, and drug delivery. These applications benefit from the compound’s biodegradability and structural interchangeability .
Medical Sector: Wound Healing and Tissue Engineering
In the medical field, hydroxypropyl methylcellulose (HPMC), which shares functional groups with our compound, has shown promise in wound healing applications. HPMC composite hydrogels can facilitate faster healing and a more uniform distribution of cells, reducing complications during osteoplasty procedures .
Pharmaceutical Applications: Drug Delivery Systems
The compound’s hydrophilic and biocompatible nature makes it suitable for creating drug delivery systems. Its structure allows for the development of hydrogel scaffolds, films, and membranes that can be used for controlled drug release .
Biocidal Applications
Imidazolium-based ionic liquids, which can be synthesized using structurally similar compounds, have demonstrated significant antibacterial and antifungal activity. These can be developed into low-toxic biocides with high antimicrobial activity against multidrug-resistant strains .
Material Science: Hydrogel Development
The compound’s ability to form hydrogels can be leveraged in material science for creating stimuli-responsive materials. These materials can change their properties in response to environmental changes, which is valuable for smart packaging and responsive textiles .
Environmental Applications: Biodegradable Polymers
Due to its biodegradable nature, the compound can contribute to the development of environmentally friendly polymers. These polymers can be used to reduce plastic waste and its impact on ecosystems .
Chemical Industry: Ionic Liquids
The compound can be used to synthesize ionic liquids with unique thermal and structural properties. These ionic liquids have applications in separations, electrochemistry, organic chemistry, and as solvents with low environmental impact .
Analytical Chemistry: Chromatography
Structurally related compounds have been used in chromatography for phase development. The compound’s properties could improve the separation of complex mixtures, enhancing analytical capabilities .
特性
IUPAC Name |
methyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCNACJDWWPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(C(=C1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
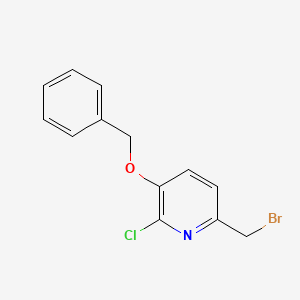
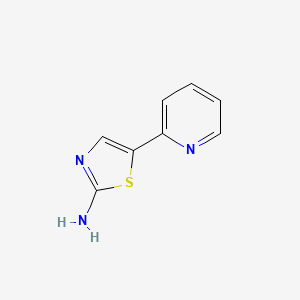
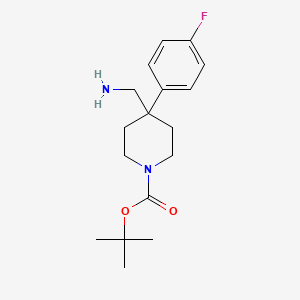
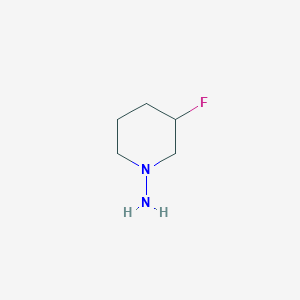

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
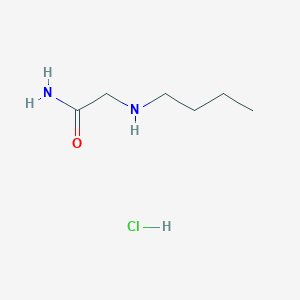
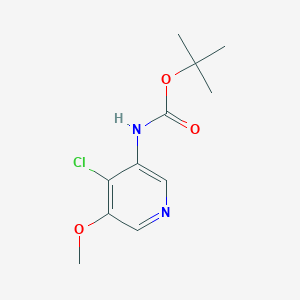
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

